Methanidylbenzene;palladium(2+);triphenylphosphane;chloride

Description

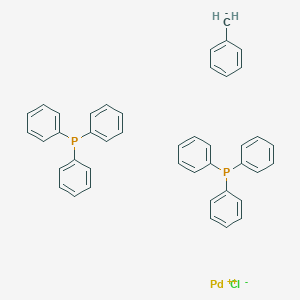

The compound "Methanidylbenzene;palladium(2+);triphenylphosphane;chloride" is a palladium(II) complex comprising methanidylbenzene (likely a benzyl or toluene-derived ligand), triphenylphosphane (PPh₃), and chloride ions. These complexes are pivotal in cross-coupling reactions (e.g., Suzuki, Stille) due to palladium’s catalytic activity and the stabilizing effects of PPh₃ ligands .

Propriétés

Numéro CAS |

22784-59-4 |

|---|---|

Formule moléculaire |

C43H37ClP2Pd |

Poids moléculaire |

757.6 g/mol |

Nom IUPAC |

methanidylbenzene;palladium(2+);triphenylphosphane;chloride |

InChI |

InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1 |

Clé InChI |

AVPBPSOSZLWRDN-UHFFFAOYSA-M |

SMILES |

[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |

SMILES canonique |

[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |

Origine du produit |

United States |

Méthodes De Préparation

Preparation via Palladium(II) Chloride and Triphenylphosphine in Ethanol/Hydrochloric Acid Medium

A highly efficient and widely adopted method involves dissolving palladium(II) chloride in hydrochloric acid followed by dilution with ethanol, and separately dissolving triphenylphosphine in anhydrous ethanol. The palladium solution is then added dropwise to the triphenylphosphine solution under heating and stirring, leading to the formation of the bis(triphenylphosphine)palladium(II) chloride complex.

| Step | Reagents and Conditions | Details |

|---|---|---|

| (a) Dissolution of PdCl2 | Palladium(II) chloride in concentrated hydrochloric acid (12N), heated at 40-80°C | Hydrochloric acid volume: 2-10 times PdCl2 mass; |

| Dilution with ethanol (50-100% purity), volume 1-10 times hydrochloric acid | ||

| (b) Triphenylphosphine solution | Triphenylphosphine (3-5 times PdCl2 mass) dissolved in anhydrous ethanol, heated at 40-80°C | Ethanol volume 30-50 times PdCl2 mass |

| (c) Combination and reaction | PdCl2 solution added dropwise into triphenylphosphine solution, reaction at 45-80°C for 10-60 min | Followed by cooling, filtration, washing with 50% aqueous ethanol, and vacuum drying at 40-60°C under 0.04-0.06 MPa for 6-8 hours |

Representative yields: Nearly quantitative (up to 100%) with yellow crystalline product formation.

Alternative Ligand Exchange Method Using Cyanobenzene Complex

Another method involves first preparing a palladium(II) chloride complex with cyanobenzene (acetonitrile), which is then subjected to ligand exchange with triphenylphosphine. This method requires refluxing the reaction mixture at around 180°C for about 20 minutes, where the intermediate bis-cyanobenzene palladium dichloride forms before triphenylphosphine displaces the cyanobenzene ligands, yielding the final product.

This method, however, involves toxic solvents and longer reaction times, making it less favorable than the hydrochloric acid/ethanol route.

Synthesis via Coordination with N-Heterocyclic Carbene Palladium Complexes

In advanced research, bis(triphenylphosphine)palladium(II) chloride can also be synthesized by ligand exchange on palladium complexes bearing N-heterocyclic carbene ligands. For example, mixing dibromo[1,3-dibenzylbenzimidazol-2-ylidene]pyridinepalladium(II) with triphenylphosphine in chloroform at room temperature for 6 hours yields the triphenylphosphine palladium complex with about 73% yield. This method is more specialized and typically used in research contexts.

Comparative Analysis of Preparation Methods

Research Findings and Optimization Notes

The hydrochloric acid/ethanol method avoids the use of metal salts such as potassium chloride, sodium chloride, or lithium chloride, which can introduce hetero-ions and reduce catalyst quality.

Reaction temperature and solvent purity significantly affect yield and product quality. Typical vacuum drying is performed at 40-60°C under reduced pressure for 6-8 hours to ensure removal of residual solvents and obtain pure yellow crystals.

The dropwise addition of palladium solution into the triphenylphosphine solution with controlled temperature and stirring is crucial for high yield and purity.

The use of anhydrous ethanol and concentrated hydrochloric acid ensures efficient dissolution and reaction kinetics.

Summary Table of Typical Preparation Conditions and Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Palladium(II) chloride | 3-30 g scale | Scalable synthesis possible |

| Hydrochloric acid concentration | 12N | Essential for PdCl2 dissolution |

| Ethanol purity | 50-100% | Used for dilution and ligand dissolution |

| Triphenylphosphine amount | 3-5 times PdCl2 mass | Ensures complete coordination |

| Reaction temperature | 45-80°C | Optimal for complex formation |

| Reaction time | 10-60 min | Sufficient for completion |

| Vacuum drying temperature | 40-60°C | Prevents decomposition |

| Vacuum pressure | 0.04-0.06 MPa | Ensures solvent removal |

| Yield | Up to 100% | High efficiency |

Analyse Des Réactions Chimiques

Types of Reactions

Methanidylbenzene;palladium(2+);triphenylphosphane;chloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also be reduced using appropriate reducing agents.

Substitution: The compound participates in substitution reactions, where one or more of its ligands are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium oxides, while reduction reactions can produce palladium metal or other reduced forms .

Applications De Recherche Scientifique

Methanidylbenzene;palladium(2+);triphenylphosphane;chloride has numerous applications in scientific research:

Chemistry: It serves as a catalyst in various organic synthesis reactions, including carbon-carbon cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.

Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.

Medicine: It plays a crucial role in the production of antiviral drugs through catalytic coupling reactions.

Industry: The compound is employed in the synthesis of fine chemicals and materials, contributing to advancements in industrial processes.

Mécanisme D'action

The mechanism by which Methanidylbenzene;palladium(2+);triphenylphosphane;chloride exerts its effects involves several steps:

Oxidative Addition: The palladium center undergoes oxidative addition with an organic halide or pseudohalide, forming a palladium complex.

Transmetallation: The complex then undergoes transmetallation with an organometallic reagent, transferring the organic group to the palladium center.

Reductive Elimination: Finally, reductive elimination occurs, releasing the desired product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Bis(triphenylphosphine)palladium(II) Chloride ([PdCl₂(PPh₃)₂])

- Structure : Square-planar geometry with two PPh₃ and two chloride ligands.

- Applications : Widely used in Suzuki-Miyaura couplings and hydrogenation reactions. Demonstrates moderate activity in aqueous media when paired with sulfonated PPh₃ derivatives .

- Performance : High stability but lower reactivity compared to Pd(PPh₃)₄ due to fewer labile ligands. Trans-configuration (as in trans-Dichlorobis(triphenylphosphine)palladium(II)) is commercially available with ≥14% Pd content .

- Limitations : Racemization observed in enantioselective Suzuki couplings, attributed to ligand lability .

Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄])

Bis(benzonitrile)palladium(II) Chloride ([PdCl₂(NCC₆H₅)₂])

- Structure : Pd(II) coordinated to two benzonitrile ligands.

- Applications : Effective in nitrile-containing systems but less versatile in polar solvents due to ligand hydrophobicity.

- Key Difference: Benzonitrile ligands are weaker donors than PPh₃, reducing electron density at Pd and altering substrate selectivity .

Ethylenediamine-Palladium(II) Chloride ([PdCl₂(en)])

- Structure : Bidentate ethylenediamine (en) ligands create a chelated complex.

- Applications : Used in asymmetric catalysis and electrochemical applications.

- Comparison: Chelation enhances stability but limits ligand exchange kinetics, making it less effective for cross-couplings compared to monodentate PPh₃ systems .

Data Tables

Table 1: Key Properties of Palladium Complexes

Table 2: Catalytic Performance in Suzuki Couplings

*E-Factor = Waste (kg) / Product (kg); lower values indicate greener processes .

Research Findings and Insights

- Ligand Effects: PPh₃ provides strong σ-donation, stabilizing Pd(II) centers but increasing steric bulk.

- Solubility : Hydrophobic ligands like methanidylbenzene favor organic solvents, whereas sulfonated PPh₃ derivatives enable aqueous catalysis .

- Stereochemical Outcomes : Bulky ligands (e.g., SPhos) reduce racemization in enantioselective reactions, suggesting methanidylbenzene could mitigate this issue compared to PPh₃ .

Activité Biologique

The compound Methanidylbenzene; Palladium(II); Triphenylphosphane; Chloride, often represented as a palladium complex, is of significant interest in the field of organometallic chemistry due to its catalytic properties and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Composition and Properties

The compound is a coordination complex consisting of:

- Palladium(II) : A transition metal known for its catalytic properties.

- Triphenylphosphine (PPh₃) : A phosphine ligand that stabilizes the palladium center.

- Chloride ions : Serving as ligands in the coordination sphere.

The general formula can be expressed as . This complex is characterized by its square planar geometry and solubility in various organic solvents, making it suitable for catalytic reactions.

Synthesis

The synthesis of this palladium complex typically involves the reaction of palladium(II) chloride with triphenylphosphine. The reaction can be summarized as follows:

This process can be performed in aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled heating conditions .

Anticancer Properties

Research indicates that palladium complexes exhibit potential anticancer activity. For instance, studies have shown that certain palladium-phosphine complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways .

A specific study highlighted the efficacy of palladium complexes in inhibiting tumor growth in vivo, demonstrating their potential as therapeutic agents against various cancer types.

Enzymatic Activity

Palladium complexes have also been investigated for their ability to mimic enzymatic activity. For example, they can catalyze reactions similar to those facilitated by metalloenzymes, which are crucial for various biochemical processes. This catalytic mimicry opens avenues for developing new biochemical assays and therapeutic strategies .

Case Studies

- Cancer Cell Studies :

- Antimicrobial Activity :

- Catalytic Applications :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁Cl₂P₂Pd |

| Molecular Weight | 1155.56 g/mol |

| Melting Point | 103-107 °C |

| Solubility | Soluble in organic solvents |

| Biological Activity | Anticancer, Antimicrobial |

| Study Focus | Findings |

|---|---|

| Cancer Cell Line Study | Induced apoptosis |

| Antimicrobial Activity | Effective against bacteria |

| Catalytic Efficiency | High yield in coupling reactions |

Q & A

Q. What are the key synthetic methodologies for preparing methanidylbenzene-palladium-triphenylphosphane-chloride complexes?

The synthesis typically involves sequential ligand coordination and Pd(II) salt reactions. For example, a palladium complex with diphenylphosphino ligands is synthesized via a multi-step process: (1) activation of a precursor with methanesulfonyl chloride, (2) azide substitution, (3) hydrogenation, (4) aldehyde condensation, and (5) phosphorylation with Ph₂PCl. The final step reacts the phosphorylated intermediate with PdCl₂ under reflux (110°C, 15 hours) to form the Pd(II) complex . Triphenylphosphane coordination to PdCl₂ can also occur via direct reaction in ethanol, forming monomeric bis(triphenylphosphane)palladium(II) chloride .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing these complexes?

- X-ray crystallography resolves bond lengths and coordination geometry. For example, Pd–Se (2.38–2.39 Å), Pd–P (2.25–2.26 Å), Pd–N (2.16–2.17 Å), and Pd–Cl (2.38 Å) bond lengths confirm square-planar geometry with minor distortions .

- High-resolution mass spectrometry (HRMS) and NMR verify molecular composition and ligand environments .

- Differential scanning calorimetry (DSC) assesses thermal stability (e.g., heating rates of 5–20°C/min under nitrogen) .

Advanced Research Questions

Q. How does the ligand coordination environment influence catalytic activity in cross-coupling reactions?

The trans effect of ligands (e.g., chloride vs. triphenylphosphane) modulates Pd center reactivity. For instance, chloride ligands trans to selenium in Pd(II) complexes reduce electron density at the metal center, affecting oxidative addition rates in Suzuki-Miyaura couplings . Triphenylphosphane ligands enhance stability but may sterically hinder substrate access. Comparative studies show PdCl₂(PPh₃)₂ outperforms Pd(PPh₃)₄ in Sonogashira couplings due to optimized ligand lability and coordination flexibility .

Q. What strategies address contradictions in reported catalytic efficiencies?

Discrepancies often arise from:

- Ligand ratios : Excess triphenylphosphane can poison the catalyst .

- Solvent effects : Polar aprotic solvents (e.g., 1,2-dimethoxyethane) improve solubility and reaction homogeneity .

- Temperature : Higher temperatures (100°C) accelerate ligand dissociation but risk decomposition . Systematic screening using design of experiments (DoE) and kinetic profiling (e.g., monitoring by TLC or GC-MS) resolves these issues .

Q. How do homogeneous Pd catalysts compare to polymer-supported analogs in recyclability and activity?

Polymer-supported Pd catalysts (e.g., polystyrene-bound Pd) enable recyclability (5+ cycles) but exhibit reduced turnover frequencies due to diffusion limitations. Homogeneous PdCl₂(PPh₃)₂ offers higher activity (yields >90% in Suzuki couplings) but requires post-reaction purification . Hybrid systems (e.g., Pd nanoparticles on supports) balance these trade-offs .

Methodological Guidance

Q. How to troubleshoot low yields in Pd-catalyzed reactions?

- Purify ligands : Triphenylphosphane oxide impurities (from oxidized PPh₃) inhibit catalysis. Pre-treatment with activated charcoal removes oxides .

- Degas solvents : Oxygen and moisture deactivate Pd centers. Use freeze-pump-thaw cycles or inert gas sparging .

- Monitor reaction progress : Real-time FTIR or Raman spectroscopy detects intermediate species and guides quenching .

Q. What computational methods support mechanistic studies of these complexes?

Density functional theory (DFT) calculates ligand dissociation energies and transition states. Hirshfeld surface analysis predicts crystal packing effects on reactivity . For example, DFT reveals that Pd–Cl bond elongation during oxidative addition lowers activation barriers in aryl halide activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.